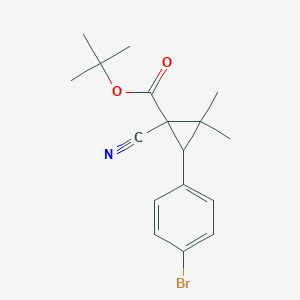
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromophenyl group, a cyano group, and a dimethylcyclopropane carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-bromobenzyl cyanide with tert-butyl 2,2-dimethylcyclopropanecarboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group is coupled with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the cyano group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyano group can act as an electrophile, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
4-Bromophenyl 4-bromobenzoate: Known for its elastic and plastic properties.
tert-Butyl (4-Bromophenyl)carbamate: Used in various organic synthesis applications.
Uniqueness
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its structural features also contribute to its potential bioactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C17H20BrNO2 |
|---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
tert-butyl 3-(4-bromophenyl)-1-cyano-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H20BrNO2/c1-15(2,3)21-14(20)17(10-19)13(16(17,4)5)11-6-8-12(18)9-7-11/h6-9,13H,1-5H3 |
InChI-Schlüssel |
XXCCJIZIDPEEFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C#N)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














